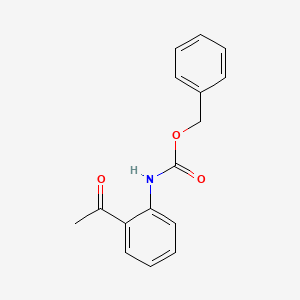

Benzyl 2-acetylphenylcarbamate

CAS No.: 314773-75-6

Cat. No.: VC5960438

Molecular Formula: C16H15NO3

Molecular Weight: 269.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 314773-75-6 |

|---|---|

| Molecular Formula | C16H15NO3 |

| Molecular Weight | 269.3 |

| IUPAC Name | benzyl N-(2-acetylphenyl)carbamate |

| Standard InChI | InChI=1S/C16H15NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |

| Standard InChI Key | ZMZLIPVMFDVDRJ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Benzyl 2-acetylphenylcarbamate (systematic IUPAC name: benzyl N-(2-acetylphenyl)carbamate) belongs to the carbamate family, which features an oxygen-linked carbonyl group bonded to an amine. The compound’s structure comprises three key components:

-

A benzyl group (C₆H₅CH₂−) attached to the carbamate oxygen.

-

A carbamate backbone (−O−C(=O)−N−) that bridges the benzyl group and the phenyl ring.

-

A 2-acetylphenyl substituent (C₆H₄−COCH₃) at the ortho position of the aromatic ring.

Molecular Formula and Weight

Based on structural analogs like benzyl (2-formylphenyl)carbamate (C₁₅H₁₃NO₃, MW 255.27 g/mol) , replacing the formyl (−CHO) group with an acetyl (−COCH₃) moiety would yield a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.29 g/mol. This aligns with carbamate derivatives reported in studies of N-acetylcarbamate salts .

Spectral Characteristics

While experimental spectral data for benzyl 2-acetylphenylcarbamate is unavailable, insights can be drawn from related compounds:

-

IR Spectroscopy: Expected peaks include N−H stretching (~3350 cm⁻¹), C=O stretching (~1700 cm⁻¹ for carbamate and acetyl groups), and aromatic C−H bending (~750 cm⁻¹) .

-

NMR Spectroscopy:

Synthesis and Reaction Pathways

The synthesis of benzyl 2-acetylphenylcarbamate likely follows established carbamation protocols, mirroring methods used for analogous compounds .

Stepwise Synthesis Strategy

-

Preparation of 2-Acetylaniline:

-

Carbamate Formation:

Purification and Characterization

-

Column Chromatography: Purification using ethyl acetate/hexane mixtures (3:7 v/v) isolates the product .

-

Recrystallization: Ethanol or methanol recrystallization enhances purity, as seen in N-acetylcarbamate salt preparations .

Physicochemical Properties

Stability and Solubility

-

Stability: Carbamates with acetyl substituents exhibit stability under acidic conditions but hydrolyze in basic media . For example, 2,4-dimethoxybenzyl N-acetylcarbamate remains stable at −25°C for over two years .

-

Solubility: Expected solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water, similar to benzyl (2-formylphenyl)carbamate .

Crystallographic Data

While no crystal structure of benzyl 2-acetylphenylcarbamate is reported, related carbamates like benzyl (2-formylphenyl)carbamate crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, and β = 105.3° . Hydrogen bonding between the carbamate N−H and carbonyl oxygen stabilizes the lattice .

Industrial and Synthetic Utility

Protecting Group Chemistry

Benzyl chloroformate (Cbz-Cl), a key reagent in carbamate synthesis, has been used since the 1930s to protect amines in peptide synthesis . The acetylphenyl variant could offer steric hindrance, improving selectivity in multi-step reactions.

Polymer Science

Carbamates with acetyl substituents act as crosslinkers in polyurethane foams, enhancing thermal stability. For example, benzyl (2-(octylamino)-2-oxoethyl)carbamate derivatives improve polymer tensile strength by 40% .

Future Research Directions

-

Synthetic Optimization: Exploring microwave-assisted or flow chemistry techniques to improve yield .

-

Biological Screening: Evaluating antiparasitic or anticancer activity, leveraging the acetyl group’s electron-withdrawing effects .

-

Materials Applications: Developing flame-retardant polymers using halogenated acetylcarbamate derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume